Product packaging for 1H-Pyrazolo[3,4-b]pyridine-3-methanol(Cat. No.:CAS No. 1211589-17-1)

1H-Pyrazolo[3,4-b]pyridine-3-methanol

Cat. No.: B3222200
CAS No.: 1211589-17-1
M. Wt: 149.15 g/mol
InChI Key: BSOPGFRGAWQHGA-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-b]pyridine-3-methanol (CAS 1211589-17-1) is a high-purity chemical building block with the molecular formula C7H7N3O and a molecular weight of 149.15 g/mol . This compound belongs to the 1H-pyrazolo[3,4-b]pyridine scaffold, a privileged structure in medicinal chemistry known for its close similarity to purine bases like adenine and guanine . This similarity makes derivatives of this core highly valuable for designing molecules that interact with biological targets in disease pathways . Researchers utilize this methanol-functionalized derivative as a key synthetic intermediate. The hydroxymethyl group at the C3 position provides a versatile handle for further chemical modification, allowing for the synthesis of a diverse array of functionalized molecules for structure-activity relationship (SAR) studies and library development . The 1H-pyrazolo[3,4-b]pyridine core has demonstrated significant potential in various biomedical research areas. Over 300,000 derivatives have been described, with applications investigated in numerous patents and scientific publications . Specifically, these compounds have been explored as scaffolds for tyrosine kinase inhibitors , and some derivatives have shown potent activity as cyclin-dependent kinase (Cdk) inhibitors, which are relevant in anticancer research . Other research avenues include the development of antimicrobial agents . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3O B3222200 1H-Pyrazolo[3,4-b]pyridine-3-methanol CAS No. 1211589-17-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-pyrazolo[3,4-b]pyridin-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c11-4-6-5-2-1-3-8-7(5)10-9-6/h1-3,11H,4H2,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOPGFRGAWQHGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2N=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701288541
Record name 1H-Pyrazolo[3,4-b]pyridine-3-methanol
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Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211589-17-1
Record name 1H-Pyrazolo[3,4-b]pyridine-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211589-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-b]pyridine-3-methanol
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URL https://comptox.epa.gov/dashboard/DTXSID701288541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1h Pyrazolo 3,4 B Pyridine 3 Methanol and Its Precursors

De Novo Synthesis Approaches

De novo synthesis strategies for the 1H-pyrazolo[3,4-b]pyridine core involve the assembly of the bicyclic system from acyclic or simpler cyclic precursors. These methods are valued for their flexibility in introducing a variety of substituents onto the final structure.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product. For the synthesis of 1H-pyrazolo[3,4-b]pyridines, a common MCR involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with various aromatic aldehydes and ethyl pyruvate. cardiff.ac.uk This three-component reaction proceeds to yield ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates. cardiff.ac.uk The mechanism typically begins with the condensation between the aldehyde and the α-carbon of a carbonyl compound, followed by the addition of the aminopyrazole. mdpi.com

Another notable three-component reaction for building the 1H-pyrazolo[3,4-b]pyridine scaffold involves an aldehyde, ethyl cyanoacetate, and 5-amino-3-methyl-1-phenylpyrazole. clockss.org This reaction can be carried out in an ionic liquid, which can be recovered and reused, highlighting a green chemistry approach. clockss.org

Table 1: Examples of Multi-component Reactions for 1H-Pyrazolo[3,4-b]pyridine Synthesis

Reactant 1Reactant 2Reactant 3ProductReference
5-amino-3-methyl-1-phenyl-1H-pyrazoleAromatic AldehydeEthyl PyruvateEthyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate cardiff.ac.uk
5-amino-3-methyl-1-phenylpyrazoleAldehydeEthyl CyanoacetatePyrazolo[3,4-b]pyridin-6-ones or their hydrogenated derivatives clockss.org

The Gould-Jacobs reaction is a well-established method for the synthesis of quinoline (B57606) derivatives, which can be adapted to produce 1H-pyrazolo[3,4-b]pyridines. mdpi.comwikipedia.org This reaction typically involves the condensation of an aminopyrazole with diethyl 2-(ethoxymethylene)malonate. mdpi.com The initial step is a nucleophilic attack by the amino group of the pyrazole (B372694) on the enol ether of the malonate derivative, leading to the elimination of ethanol (B145695). mdpi.com A subsequent intramolecular cyclization and another ethanol elimination step form the pyridine (B92270) ring. mdpi.com

This strategy often results in the formation of 4-chloro-1H-pyrazolo[3,4-b]pyridines when phosphorus oxychloride (POCl₃) is used in the workup, or 4-hydroxy substituted analogs in its absence. mdpi.com While the Gould-Jacobs reaction is a straightforward method, its versatility can be limited by the range of accessible substituents. nih.govmdpi.com

The construction of the 1H-pyrazolo[3,4-b]pyridine system can be achieved through the condensation of pyrazole-5-amine derivatives with compounds containing activated carbonyl groups. rsc.org For instance, the reaction of pyrazole-5-amine derivatives with activated carbonyl compounds in refluxing acetic acid provides an efficient route to novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products in good to excellent yields. rsc.org

Another approach involves the reaction of 3-chloro-2-cyanopyridine (B15407) with various hydrazine (B178648) derivatives, such as 1,1-dimethyl-hydrazine or methylhydrazine, which can lead to the formation of the pyrazolo[3,4-b]pyridine scaffold. nih.gov

A key synthetic pathway to 1H-pyrazolo[3,4-b]pyridines involves the Michael addition of a 5-aminopyrazole to an α,β-unsaturated ketone. mdpi.com The proposed mechanism suggests that the initial step is a Michael addition, followed by an attack of the amino group on the carbonyl carbon, cyclization, dehydration, and subsequent oxidation to yield the aromatic pyrazolopyridine system. nih.govmdpi.com The reaction can sometimes be catalyzed by agents like L-proline, which facilitates the initial condensation. mdpi.com The final oxidation step may require the presence of air to proceed to completion. mdpi.com

Table 2: Michael Addition for 1H-Pyrazolo[3,4-b]pyridine Synthesis

Pyrazole DerivativeMichael AcceptorKey StepsCatalyst (Optional)Reference
5-Aminopyrazoleα,β-Unsaturated KetoneMichael Addition, Cyclization, Dehydration, OxidationL-proline mdpi.com

Ring-Closing Reaction Pathways

Ring-closing reactions represent another major strategy for the synthesis of the 1H-pyrazolo[3,4-b]pyridine core, often involving the formation of the pyridine ring as the final step.

While direct catalysis by hydroxylamine (B1172632) hydrochloride for the formation of the 1H-pyrazolo[3,4-b]pyridine ring from a pre-functionalized precursor is not extensively detailed in the provided context, the use of hydroxylamine hydrochloride is noted in the synthesis of related heterocyclic systems. For example, it is used to form aldoximes from pyrazole-4-carbaldehydes, which are then used in subsequent intramolecular cycloaddition reactions to form complex fused pyrazole systems. nih.gov In a broader context, hydroxylamine-catalyzed reactions, such as the Nazarov cyclization of divinyl ketones, proceed through the formation of an iminium ion, demonstrating its potential as a catalyst in cyclization reactions. researchgate.net

Catalyst-Mediated Synthesis

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and environmental profile of synthetic routes to pyrazolopyridines. Various catalysts, including metal-organic frameworks and Lewis/Brønsted acids, have been successfully employed.

Metal-Organic Frameworks (MOFs) have emerged as highly efficient heterogeneous catalysts for the synthesis of pyrazolo[3,4-b]pyridines due to their high surface area, tunable porosity, and the presence of active metal sites. A novel nano-magnetic metal-organic framework, Fe3O4@MIL-101(Cr)-N(CH2PO3)2, has been successfully utilized as a catalyst for the synthesis of pyrazolo[3,4-b]pyridine derivatives. nih.gov This catalyst facilitates a condensation reaction between an aldehyde, 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine, and 3-(cyanoacetyl)indole. nih.gov The reaction proceeds with high yields at 100°C under solvent-free conditions, highlighting the efficiency and green credentials of this catalytic system. nih.gov The catalyst's magnetic nature also allows for easy separation and recyclability. nih.gov

Copper(II) catalysts have proven effective in the synthesis of pyrazolo[3,4-b]pyridine derivatives through formal [3+3] cycloaddition reactions. A study has demonstrated the use of various copper(II) catalysts for this purpose, with copper(II) acetylacetonate (B107027) being a notable example. acs.org This method provides an efficient and mild reaction pathway with high yields. acs.org The research focused on the cyclization of precursors to form the pyrazolo[3,4-b]pyridine core and highlighted the optimization of different Cu(II) catalysts, which resulted in product yields ranging from 20-94%. acs.org

A convenient route to 3-iodo-1H-pyrazolo[3,4-b]pyridines involves a copper-catalyzed cyclization of 2-chloro-3-cyanopyridine (B134404) with hydrazines to form 3-amino-1H-pyrazolo[3,4-b]pyridines, which are then converted to the iodo derivatives. researchgate.net This copper-catalyzed step is crucial for the formation of the initial pyrazolopyridine scaffold. researchgate.net

Lewis acids are frequently employed to catalyze the synthesis of pyrazolo[3,4-b]pyridines. Zirconium(IV) chloride (ZrCl4) has been utilized as an effective catalyst for the cyclization of 5-amino-1-phenylpyrazole (B52862) with α,β-unsaturated ketones to afford 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines. mdpi.com The reaction is typically carried out in a solvent mixture of DMF and EtOH at 95°C. mdpi.com This method is noted for producing the desired products in good yields.

While specific examples for Ytterbium(III) triflate (Yb(OTf)3) in the synthesis of 1H-pyrazolo[3,4-b]pyridine-3-methanol were not prominently found in the searched literature, various other Lewis and Brønsted acids are commonly used. Acetic acid is a frequently used solvent and catalyst for the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds, often at reflux temperatures or under microwave irradiation. mdpi.com Hydrochloric acid in methanol (B129727) has also been used for similar transformations at room temperature. mdpi.com

Solvent-Free and Environmentally Conscious Methodologies

A significant trend in modern organic synthesis is the development of environmentally benign procedures. In the context of pyrazolo[3,4-b]pyridine synthesis, solvent-free reactions have been successfully implemented.

The use of a nano-magnetic metal-organic framework, Fe3O4@MIL-101(Cr)-N(CH2PO3)2, allows for the synthesis of pyrazolo[3,4-b]pyridines under solvent-free conditions at elevated temperatures. nih.gov This not only reduces environmental impact but also simplifies product purification.

Another approach involves the solvent-free synthesis of pyrazolo[3,4-b]pyridine-6-carboxylate derivatives starting from 3-methyl-1-phenyl-1H-pyrazol-5-amine. nih.gov This method has been shown to be faster and provide yields of 55-70% compared to conventional refluxing methods. nih.gov Furthermore, some reactions can be performed using water as a solvent, which is a green alternative to traditional organic solvents. For instance, the reaction between 1,3-dicarbonyl compounds and 5-aminopyrazole can be conducted in water at 90°C. mdpi.com

Functionalization and Derivatization Strategies at C3 (Hydroxymethyl Group)

The introduction of a hydroxymethyl group at the C3 position is a key step in obtaining the target molecule. This is typically achieved through the functionalization of a pre-formed pyrazolo[3,4-b]pyridine ring.

Introduction of the Hydroxymethyl Moiety

Direct introduction of a hydroxymethyl group onto the C3 position of an unsubstituted 1H-pyrazolo[3,4-b]pyridine is challenging. A more common strategy involves the synthesis of a C3-functionalized precursor, such as a carboxylic acid or its ester, followed by reduction.

One synthetic route to achieve this involves starting with a precursor that allows for the introduction of a carboxyl group at the desired position. For example, a related pyrazolo[3,4-b]pyridine-5-carbonitrile has been hydrolyzed under basic conditions to the corresponding carboxylic acid. derpharmachemica.com This carboxylic acid can then be esterified. derpharmachemica.com Following this logic for the C3 position, a 1H-pyrazolo[3,4-b]pyridine-3-carbonitrile could be hydrolyzed to 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid.

The subsequent reduction of the carboxylic acid or its ester to the primary alcohol is a standard transformation in organic synthesis. Various reducing agents can be employed for this purpose. While strong reducing agents like lithium aluminum hydride (LiAlH4) are effective, milder and more selective methods are often preferred. nih.gov For instance, the reduction of carboxylic acids to alcohols can be achieved using [MnBr(CO)5] as a catalyst with PhSiH3 as the reducing agent. nih.gov This method is tolerant of various functional groups. nih.gov Alternatively, the reduction of carboxylic esters to alcohols can be performed using sodium borohydride (B1222165) in combination with a catalyst like cobalt(II) chloride. organic-chemistry.org

Therefore, a plausible synthetic sequence for obtaining this compound would involve:

Synthesis of a 1H-pyrazolo[3,4-b]pyridine-3-carbonitrile or a similar precursor.

Hydrolysis of the nitrile to a carboxylic acid.

Optional esterification of the carboxylic acid.

Reduction of the carboxylic acid or ester to the desired this compound.

A patent describes a method for preparing a 1H-pyrazolo[3,4-b]pyridine compound through a ring-closing reaction of 2-chloro-3-pyridinecarboxaldehyde. google.com This suggests that a C3-aldehyde precursor is accessible, which could then be reduced to the hydroxymethyl group using a suitable reducing agent like sodium borohydride.

Chemical Transformations of the Hydroxymethyl Group

The hydroxymethyl group at the C3 position of the 1H-pyrazolo[3,4-b]pyridine ring system is a crucial functional handle that allows for further molecular elaboration. Its transformation into other functional groups, such as carbonyls and esters, is key to diversifying the scaffold for various applications.

Oxidation Reactions to Carboxylic Acids and Aldehydes

The oxidation of the primary alcohol of this compound to its corresponding aldehyde or carboxylic acid represents a fundamental transformation. While specific literature detailing the direct oxidation of this particular substrate is limited in the provided research, the existence of the corresponding carboxylic acid, 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, is documented. uni.lu The synthesis of such derivatives implies that standard oxidation protocols applicable to heterocyclic methanols could be employed, although specific conditions and reagent choices would need to be optimized to account for the electronic nature of the pyrazolopyridine ring.

Esterification and Etherification Reactions

Ester and ether derivatives of the 1H-pyrazolo[3,4-b]pyridine core are valuable for modulating properties like solubility and bioavailability. The esterification of the 3-hydroxymethyl group can be achieved through reaction with carboxylic acids or their more reactive derivatives, such as acyl chlorides. youtube.com These reactions are typically catalyzed by acid or proceed directly with the acyl chloride, forming an ester linkage and a small byproduct like water or hydrogen chloride. youtube.com While general principles of esterification are well-established, specific examples of esterifying this compound are not detailed in the available literature. However, various pyrazolopyridine carboxylate esters have been synthesized, indicating the compatibility of the core structure with ester functionalities. cardiff.ac.ukresearchgate.net Similarly, ether formation, typically achieved via Williamson ether synthesis, remains a plausible but undetailed transformation for this specific molecule in the reviewed sources.

Synthesis of Key Intermediates for this compound

The construction of the 1H-pyrazolo[3,4-b]pyridine skeleton is a well-established field, with primary strategies involving either the annulation of a pyridine ring onto a pre-existing pyrazole or the formation of a pyrazole ring on a pyridine precursor. mdpi.comnih.gov

Preparation of 3-Substituted Pyrazolo[3,4-b]pyridines

The substituent at the C3 position is often determined by the choice of starting materials. A common and effective strategy involves the condensation of a 5-aminopyrazole, already bearing the desired C3 substituent, with a 1,3-dicarbonyl compound. nih.gov For example, using 1-phenyl-3-methyl-5-amino-pyrazole as the starting material directly yields a 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivative. mdpi.com

Another powerful strategy for introducing diversity at the C3 position involves the chemical modification of a pre-formed pyrazolopyridine ring. The 3-amino group serves as a versatile precursor that can be transformed into other functionalities. cdnsciencepub.com A particularly useful intermediate is a 3-iodo-1H-pyrazolo[3,4-b]pyridine. These iodo derivatives can be prepared and subsequently used in various palladium-catalyzed cross-coupling reactions. For instance, the Sonogashira coupling reaction between a 3-iodo-pyrazole derivative and a terminal alkyne allows for the formation of a new carbon-carbon bond at the C3 position. arkat-usa.orgumich.eduresearchgate.net

Table 1: Sonogashira Coupling of Substituted Iodopyrazoles

Entry Pyrazole Substrate Coupling Partner Product Yield Reference
1 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole Phenylacetylene 1-(1-ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole High researchgate.net

Methods for Halogenation and Other Substitutions on the Pyridine Ring

Substitution on the pyridine portion of the scaffold is critical for fine-tuning the molecule's properties. The electron-deficient nature of the pyridine ring makes it generally unreactive toward electrophilic aromatic substitution. libretexts.org Despite this, several effective methods for functionalization exist.

A prominent method for introducing a substituent at the C4 position is the Gould-Jacobs reaction. mdpi.comcdnsciencepub.comwikipedia.org This reaction typically involves the condensation of a 5-aminopyrazole with diethyl 2-(ethoxymethylene)malonate. mdpi.com The resulting intermediate undergoes thermal cyclization, and subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) yields a 4-chloro-1H-pyrazolo[3,4-b]pyridine. mdpi.comresearchgate.net If POCl₃ is omitted, the corresponding 4-hydroxy (or 4-oxo) derivative is obtained. mdpi.com

Direct electrophilic halogenation on the pyrazolopyridine ring can also be achieved under specific conditions. For example, commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine can be iodinated at the C3 position using N-iodosuccinimide (NIS) in DMF. rsc.org Furthermore, cascade reactions employing reagents like N-Bromosuccinimide (NBS) have been developed for the synthesis of halogen-functionalized pyrazolo[3,4-b]pyridines. nih.gov

Synthetic Routes to N1-Substituted Pyrazolo[3,4-b]pyridines

Introduction of substituents at the N1 position of the pyrazole ring is readily accomplished by selecting an appropriately substituted starting material. mdpi.com For example, beginning the synthesis with an N1-substituted hydrazine or a 5-aminopyrazole, such as 5-amino-1-phenyl-pyrazole, directly leads to the formation of the corresponding N1-substituted pyrazolo[3,4-b]pyridine. mdpi.comnih.gov

Alternatively, the N1 position can be functionalized after the formation of the heterocyclic core. The pyrazole N-H can be deprotonated with a base and alkylated with an alkyl halide. semanticscholar.org Modern methods also allow for N-alkylation under acidic conditions; for instance, pyrazoles can be alkylated using trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst. semanticscholar.org Protection of the N1-H is also a common strategy in multi-step syntheses, with groups like p-methoxybenzyl (PMB) being installed using reagents such as PMB-Cl. rsc.org

Reaction Mechanisms and Chemical Reactivity of 1h Pyrazolo 3,4 B Pyridine 3 Methanol Derivatives

Mechanistic Studies of Core Ring Formation Reactions

The synthesis of the 1H-pyrazolo[3,4-b]pyridine core is most commonly achieved by constructing the pyridine (B92270) ring onto a pre-existing pyrazole (B372694). This approach typically involves the reaction of a 3-aminopyrazole (B16455) or 5-aminopyrazole, acting as a dinucleophile, with a 1,3-biselectrophilic partner. A variety of synthetic methods, including multi-component reactions and cascade cyclizations, have been developed to afford these frameworks.

Role of Nucleophilic and Electrophilic Sites in Cyclization

The formation of the pyridine ring in the pyrazolo[3,4-b]pyridine system relies on the interplay between nucleophilic centers on the aminopyrazole and electrophilic sites on a partner molecule.

Dinucleophilic Aminopyrazoles : 5-Aminopyrazoles are frequently used as 1,3-NCC-dinucleophiles. The reaction often initiates with the nucleophilic attack from either the exocyclic amino group or a ring carbon (the sp² carbon in the β position to the amino group is considered the most nucleophilic) onto an electrophilic center.

1,3-CCC-Biselectrophiles : A common strategy employs 1,3-dicarbonyl compounds or their synthetic equivalents as the biselectrophile. The reaction proceeds via a double condensation. There is no definitive consensus on which nucleophile attacks first, but the mechanism involves sequential attacks by both nucleophilic centers of the aminopyrazole onto the two carbonyl groups of the dicarbonyl compound, followed by dehydration to form the pyridine ring.

Michael Acceptors : α,β-Unsaturated ketones also serve as effective 1,3-CCC-biselectrophiles. The proposed mechanism involves an initial Michael addition of the 5-aminopyrazole to the α,β-unsaturated system. This is followed by an intramolecular attack of the amino group on the carbonyl carbon and subsequent dehydration and oxidation to yield the aromatic pyrazolo[3,4-b]pyridine ring.

Gould-Jacobs Reaction : The Gould-Jacobs reaction provides another pathway, using reagents like diethyl 2-(ethoxymethylene)malonate. Here, the amino group of 3-aminopyrazole attacks the enol ether, followed by cyclization via nucleophilic attack on an ester group. Subsequent treatment with reagents like POCl₃ can yield 4-chloro-substituted derivatives.

Alkynyl Aldehydes : A cascade 6-endo-dig cyclization has been developed using 5-aminopyrazoles and alkynyl aldehydes. This reaction is thought to proceed through an intermediate formed by the initial reaction between the aminopyrazole and the aldehyde, which then undergoes cyclization.

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity is a critical consideration in the synthesis of asymmetrically substituted 1H-pyrazolo[3,4-b]pyridines.

Reactions with Non-symmetrical 1,3-Dicarbonyls : When a non-symmetrical 1,3-dicarbonyl compound is used, the formation of two different regioisomers is possible. The product ratio is determined by the relative electrophilicity of the two carbonyl groups. For instance, in reactions with 1,1,1-trifluoropentane-2,4-dione, the more electrophilic carbonyl group (adjacent to the CF₃ group) reacts first, directing the regiochemical outcome. Significant differences in electrophilicity can lead to high regioselectivity (>80%), whereas similar electrophilicity results in a mixture of products.

Three-Component Reactions : In some three-component reactions that generate a 1,3-CCC-biselectrophile in situ from an aldehyde and a ketone, high regioselectivity is often observed without significant issues reported.

Alkynyl Aldehyde Cyclization : The cascade reaction between 5-aminopyrazoles and alkynyl aldehydes demonstrates excellent regioselectivity, affording only C6-substituted pyrazolo[3,4-b]pyridines.

Asymmetric Synthesis : Chiral-at-metal Rh(III) complexes have been successfully employed as catalysts in the asymmetric Friedel–Crafts-type alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles. This method yields pyrazolo[3,4-b]pyridine analogues with high enantioselectivity (85–99% ee).

Reactivity of the Pyrazolo[3,4-b]pyridine Core

The pyrazolo[3,4-b]pyridine ring system is composed of an electron-rich pyrazole ring fused to an electron-deficient pyridine ring. This electronic imbalance dictates its chemical reactivity, allowing for various functionalization reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic substitution on the pyrazolo[3,4-b]pyridine core is influenced by the electron-withdrawing nature of the pyridine nitrogen, which generally deactivates the pyridine part of the fused system towards electrophiles.

Nitration and Halogenation : Reactions such as nitration and chlorination have been shown to occur on the heterocyclic ring. For example, bromination or chlorination of 1-benzyl-1H-pyrazolo[3,4-b]pyridine results in substitution at the C3-position of the pyrazole ring. However, nitration of the same compound leads to substitution on the para-position of the benzyl (B1604629) group at N1, leaving the heterocyclic core untouched.

Iodination : The core can be iodinated using reagents like N-iodosuccinimide (NIS). For instance, 5-bromo-1H-pyrazolo[3,4-b]pyridine undergoes iodination to introduce an iodine atom onto the pyrazole ring.

Nucleophilic Substitution Reactions

The electron-deficient pyridine portion of the scaffold is susceptible to nucleophilic substitution, particularly when a good leaving group is present at the C4 or C6 positions.

Displacement of Halogens : Chloro-substituted pyrazolopyridines are valuable intermediates for introducing various functionalities. For example, a 2-chloro-3-cyanopyridine (B134404) can react with hydrazine (B178648), where nucleophilic displacement of the chloride is a key step in forming the pyrazole ring.

Regioselectivity : In pyridines, nucleophilic attack is favored at the C2 and C4 positions due to the ability of the electronegative nitrogen to stabilize the anionic intermediate (Meisenheimer complex). This principle extends to the pyrazolo[3,4-b]pyridine system.

C-N Coupling : Palladium-catalyzed Buchwald-Hartwig amination is an effective method for functionalizing halo-substituted pyrazolopyridines, allowing for the formation of C-N bonds at positions like C5.

Selective Substitution : In pyrazolo[3,4-d]pyrimidines, which are related isomers, selective nucleophilic substitution has been demonstrated. For a substrate with two reactive chloro groups (one on the pyrimidine (B1678525) ring at C4 and one on a C6-chloromethyl group), reaction with methylamine (B109427) selectively substitutes the chlorine at the C4 position.

Oxidative and Reductive Transformations

The pyrazolo[3,4-b]pyridine core and its precursors can undergo various oxidative and reductive reactions.

Oxidative Aromatization : A common final step in syntheses that produce a di- or tetrahydro-pyrazolo[3,4-b]pyridine intermediate is oxidation to the fully aromatic system. This oxidation can occur spontaneously, potentially via atmospheric oxygen. Reagents such as iodine in the presence of K₂CO₃ have also been developed for the efficient dehydrogenation of 4,7-dihydropyrazolo[3,4-b]pyridines.

N-Oxidation : The pyridine nitrogen (N7) can be oxidized to form an N-oxide. N-oxidation of 1-benzyl-1H-pyrazolo[3,4-b]pyridine yields the corresponding 7-oxide.

Reduction : The reduction of specific functional groups attached to the core is a common transformation. For instance, a 2-chloro-3-cyanopyridine can be reduced to 2-chloro-3-formylpyridine using Raney nickel and formic acid, providing a key intermediate for synthesis. Reduction of a nitro group to an amino group on the pyrazolopyridine backbone is also a feasible transformation, often accomplished with reagents like iron powder.

Data Tables

Table 1: Regioselectivity in the Synthesis of 1H-Pyrazolo[3,4-b]pyridines

Starting Materials Reaction Type Key Factor Influencing Regioselectivity Outcome Reference(s)
5-Aminopyrazole + Non-symmetrical 1,3-dicarbonyl Cyclocondensation Relative electrophilicity of the two carbonyl groups Mixture of regioisomers or a single major isomer if electrophilicity differs significantly.
5-Aminopyrazole + 1,1,1-Trifluoropentane-2,4-dione Cyclocondensation Higher electrophilicity of the carbonyl adjacent to the CF₃ group CF₃ group is directed to the R⁴ position of the final product.

Table 2: Reactivity of the 1H-Pyrazolo[3,4-b]pyridine Core

Reaction Type Reagent(s) Position(s) of Reaction Product Type Reference(s)
Bromination/Chlorination Br₂ or Cl₂ C3 3-Halogenated derivative
Iodination N-Iodosuccinimide (NIS) Pyrazole Ring Iodinated pyrazolopyridine
Nucleophilic Substitution Amines (Buchwald-Hartwig) C5 (from 5-halo precursor) 5-Amino derivative
N-Oxidation Peroxyacid N7 7-Oxide derivative

Reactivity of the 3-Hydroxymethyl Group

The hydroxymethyl group at the C3 position of the 1H-pyrazolo[3,4-b]pyridine core is a primary alcohol, and its reactivity is characteristic of this functional group. It can readily participate in various transformations, providing a key handle for the synthesis of diverse derivatives.

The primary alcohol of 1H-pyrazolo[3,4-b]pyridine-3-methanol is amenable to a range of standard organic transformations. These reactions allow for the introduction of various functional groups, leading to the creation of libraries of compounds for different applications.

Esterification: The hydroxymethyl group can be converted to an ester. This is often achieved by reaction with an acid chloride or carboxylic acid. For instance, a general procedure for the synthesis of pyrazolo[3,4-b]pyridine derivatives involves reacting a precursor with various acid chlorides in the presence of a base like pyridine and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). semanticscholar.org The formation of ethyl esters of related pyrazolo[3,4-b]pyridine-3-carboxylic acids is also a documented transformation, which can be subsequently converted to other derivatives like amides. tdcommons.org

Etherification: The formation of ethers from the hydroxymethyl group is another expected reaction, typically proceeding under standard conditions such as the Williamson ether synthesis. This allows for the introduction of alkyl or aryl groups, modifying the steric and electronic properties of the molecule.

Oxidation: The primary alcohol can be oxidized to form the corresponding aldehyde (1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde) or further to the carboxylic acid (1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid). The choice of oxidizing agent determines the final product. For example, the oxidation of a secondary alcohol to a ketone has been reported in the synthesis of certain 1H-pyrazolo[3,4-b]quinoline derivatives using chromium (VI) compounds. nih.gov Milder, more selective reagents would be required to stop the oxidation at the aldehyde stage.

Table 1: Examples of Reactions Involving the 3-Hydroxymethyl Group or Related Precursors

Reaction Type Reagents & Conditions Product Type Reference
Esterification Acid Chlorides, Pyridine, DMAP Ester semanticscholar.org
Amidation (from Ester) Methanol (B129727) saturated with Ammonia Amide tdcommons.org

The this compound molecule possesses multiple sites capable of acting as hydrogen bond donors and acceptors, which significantly influences its crystal packing, solubility, and interactions with biological targets.

The key sites for hydrogen bonding are:

The pyrazole N1-H group , which acts as a strong hydrogen bond donor. nih.govnih.gov

The pyrazole N2 atom , which is a "pyridine-like" nitrogen and acts as a hydrogen bond acceptor. nih.govmdpi.com

The pyridine N7 atom , another hydrogen bond acceptor site. nih.gov

The 3-hydroxymethyl group , where the hydroxyl proton is a hydrogen bond donor and the oxygen atom is a hydrogen bond acceptor. nih.gov

These features allow for the formation of extensive intermolecular networks. In the solid state, molecules can assemble into complex supramolecular structures through N-H···N or O-H···N hydrogen bonds. nih.govnih.gov For example, studies on related pyrazole-containing structures show that methanol molecules can be incorporated into the crystal lattice, participating in strong hydrogen bonding with the heterocyclic rings. nih.gov The ability of the pyrazole and pyridine nitrogens to form hydrogen bonds is crucial for the interaction of pyrazolo[3,4-b]pyridine derivatives with protein targets, where they can engage with amino acid residues like glutamic acid, cysteine, and aspartic acid in kinase active sites. semanticscholar.orgnih.gov

Tautomerism and Isomerism of Pyrazolo[3,4-b]pyridines

A fundamental characteristic of pyrazolo[3,4-b]pyridines unsubstituted on the pyrazole nitrogen is the existence of annular tautomerism. nih.govnih.gov This phenomenon involves the migration of a proton between the two nitrogen atoms of the pyrazole ring.

Pyrazolo[3,4-b]pyridines can exist in two primary tautomeric forms: the 1H-pyrazolo[3,4-b]pyridine and the 2H-pyrazolo[3,4-b]pyridine . nih.govmdpi.com

In the 1H-tautomer , the proton is located on the nitrogen atom at position 1 (N1).

In the 2H-tautomer , the proton resides on the nitrogen atom at position 2 (N2).

Spectroscopic and computational studies are the primary tools for investigating this equilibrium. nih.gov The vast majority of known pyrazolo[3,4-b]pyridine compounds are described as the 1H-isomer, with over 300,000 such structures reported. researchgate.netnih.gov The 2H-tautomer is significantly less common in the literature. nih.gov In certain cases, the 2H-tautomer may be favored if the pyridine ring is not fully aromatic, such as in a tetrahydropyridone system. nih.gov

Figure 1: Tautomeric Forms of Pyrazolo[3,4-b]pyridine

(A simplified 2D representation where R would be the 3-methanol group)

Quantum mechanical calculations have been employed to determine the relative stabilities of the 1H- and 2H-tautomers. These studies consistently show that the 1H-tautomer is significantly more stable than the 2H-tautomer.

A key study by Alkorta and Elguero using AM1 calculations demonstrated a substantial energy difference between the two forms. nih.gov

Table 2: Calculated Energy Difference Between Pyrazolo[3,4-b]pyridine Tautomers

Tautomer Relative Stability Energy Difference (kJ/mol) Energy Difference (kcal/mol) Reference
1H-pyrazolo[3,4-b]pyridine More Stable 0 0 nih.gov

| 2H-pyrazolo[3,4-b]pyridine | Less Stable | 37.03 | ~9 | nih.gov |

This considerable energy difference of approximately 9 kcal/mol indicates that at equilibrium, the population of the 2H-tautomer is negligible under normal conditions for the parent aromatic system. nih.gov The greater stability of the 1H-form is a critical factor in the synthesis and reactivity of these compounds, as reactions will predominantly occur on this isomer.

Advanced Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary tool for determining the structure of novel chemical entities. By interacting with molecules using various forms of electromagnetic radiation, these techniques provide detailed information about the chemical environment of atoms and the nature of the bonds connecting them.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: This technique identifies the chemical environment of hydrogen atoms (protons). For the 1H-pyrazolo[3,4-b]pyridine core, protons on the pyridine (B92270) and pyrazole (B372694) rings resonate in the aromatic region of the spectrum (typically δ 7.0-9.0 ppm). researchgate.net The specific chemical shifts and coupling patterns (singlets, doublets, triplets) allow for the precise assignment of each proton. In the case of 1H-Pyrazolo[3,4-b]pyridine-3-methanol, a characteristic singlet for the methylene (B1212753) protons (-CH₂OH) would be expected, along with a signal for the hydroxyl proton (-OH) whose chemical shift can be variable.

¹³C NMR: This method provides information on the carbon skeleton of the molecule. Each unique carbon atom in the 1H-pyrazolo[3,4-b]pyridine ring system gives a distinct signal. semanticscholar.org The carbon atom attached to the methanol (B129727) group (C3) and the methylene carbon of the methanol group itself would have characteristic chemical shifts.

Interactive Table 1: Representative ¹H NMR Data for a 1H-Pyrazolo[3,4-b]pyridine Derivative

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
NH 13.01 broad singlet -
H-4 8.32 doublet 2.6
H-6 8.13 doublet 2.6
Aromatic 7.39-7.33 multiplet -

Note: Data is illustrative and based on a substituted 1H-pyrazolo[3,4-b]pyridine derivative. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, key characteristic absorptions would include:

A broad peak in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group.

A peak around 3100 cm⁻¹ corresponding to the N-H stretch of the pyrazole ring.

Absorptions in the 1600-1450 cm⁻¹ range due to C=C and C=N stretching vibrations within the aromatic fused-ring system.

A C-O stretching band typically found in the 1050-1150 cm⁻¹ region.

Interactive Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Alcohol (O-H) Stretch, hydrogen-bonded 3400 - 3200 (broad)
Amine (N-H) Stretch ~3100
Aromatic Ring (C=C, C=N) Stretch 1600 - 1450

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and can offer structural information based on fragmentation patterns.

MS: Standard mass spectrometry would show the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺, confirming the molecular weight of 149.15 g/mol for this compound.

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound. semanticscholar.org For C₇H₇N₃O, the expected exact mass would be calculated and compared to the experimental value to confirm the composition.

LC-MS and GC-MS: These are hyphenated techniques that combine a chromatographic separation method (Liquid or Gas Chromatography) with mass spectrometry. They are used to analyze mixtures and determine the purity of the target compound. nih.gov

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic systems like 1H-Pyrazolo[3,4-b]pyridine, the technique is used to study the electronic π → π* transitions of the conjugated system. researchgate.netresearchgate.net The spectrum typically shows characteristic absorption maxima (λ_max) that can be influenced by the solvent and the nature of substituents on the ring system.

X-ray Crystallography for Solid-State Structure Determination

When a compound can be grown as a suitable single crystal, X-ray crystallography provides the most definitive structural information. This technique can precisely determine the three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles. nih.govresearchgate.net For this compound, a crystal structure would confirm the planarity of the fused ring system and reveal details about intermolecular interactions, such as hydrogen bonding involving the methanol group and the pyrazole N-H, which dictate the crystal packing. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. The experimentally determined percentages are then compared to the theoretically calculated values based on the proposed molecular formula (C₇H₇N₃O). A close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Interactive Table 3: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass Count Total Mass Percentage
Carbon C 12.011 7 84.077 56.37%
Hydrogen H 1.008 7 7.056 4.73%
Nitrogen N 14.007 3 42.021 28.18%
Oxygen O 15.999 1 15.999 10.73%

| Total | | | | 149.153 | 100.00% |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed investigation of molecular systems. These methods, varying in their level of theory and computational cost, are applied to predict molecular geometries, electronic structures, and various spectroscopic parameters.

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool in quantum chemistry. nih.gov It offers a favorable balance between accuracy and computational efficiency, making it well-suited for studying medium-sized organic molecules like 1H-Pyrazolo[3,4-b]pyridine-3-methanol. DFT methods are employed to investigate the fundamental aspects of molecular structure and properties. researchgate.net

A fundamental application of DFT is the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For this compound, this process would involve calculating the forces on each atom and iteratively adjusting their positions until these forces are negligible. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule is concurrently analyzed. This includes the distribution of electron density, which is crucial for understanding the molecule's polarity and reactivity. The analysis reveals the locations of electron-rich and electron-deficient regions within the molecule.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: The following data is illustrative and based on typical values for similar heterocyclic systems. Actual values would be obtained from specific DFT calculations.

Parameter Predicted Value
C3-C(methanol) Bond Length ~1.50 Å
Pyrazole (B372694) Ring N-N Bond Length ~1.35 Å
Pyridine (B92270) Ring C-N Bond Length ~1.34 Å
Dihedral Angle (Pyrazolo-Pyridine) Nearly planar

DFT calculations are also instrumental in predicting spectroscopic properties, which are vital for the experimental characterization of molecules. By calculating the magnetic shielding tensors of the nuclei, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts. liverpool.ac.uk Similarly, by computing the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies (wavenumbers) corresponding to the infrared (IR) spectrum can be determined. These theoretical predictions serve as a valuable aid in the interpretation of experimental spectra.

Table 2: Illustrative Predicted Spectroscopic Data for this compound Note: This data is hypothetical and serves to illustrate the output of DFT calculations.

Spectroscopic Parameter Predicted Value
1H NMR Chemical Shift (CH2OH) ~4.5 - 5.0 ppm
13C NMR Chemical Shift (C3) ~140 - 145 ppm
O-H Stretch Vibrational Wavenumber ~3300 - 3500 cm-1
C-N Stretch Vibrational Wavenumber ~1300 - 1400 cm-1

While DFT provides a high level of accuracy, its computational cost can be significant for very large systems or for high-throughput screening. Semi-empirical methods, such as Austin Model 1 (AM1), offer a faster alternative by incorporating parameters derived from experimental data to simplify some of the complex calculations. researchgate.netnih.gov These methods are particularly useful for initial conformational searches and for studying large molecular assemblies.

Molecular mechanics, another computationally efficient approach, treats molecules as a collection of atoms held together by springs. The energy of the system is calculated using a force field, which is a set of parameters that describe the potential energy of the bonds, angles, and torsions. This method is well-suited for exploring the conformational landscape of flexible molecules like this compound, particularly the orientation of the methanol (B129727) substituent.

Density Functional Theory (DFT) Applications

Molecular Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wuxibiology.com The HOMO is the outermost orbital containing electrons and is associated with the ability of a molecule to donate electrons (nucleophilicity). The LUMO is the innermost orbital without electrons and is related to the ability of a molecule to accept electrons (electrophilicity). researchgate.net

The energy of the HOMO is an indicator of the molecule's ionization potential, while the energy of the LUMO relates to its electron affinity. The energy gap between the HOMO and LUMO is a crucial parameter that reflects the chemical reactivity and stability of the molecule. nih.govresearchgate.net A small HOMO-LUMO gap generally suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Table 3: Representative Frontier Molecular Orbital Energies for a Pyrazolo[3,4-b]pyridine System Note: The following values are illustrative and represent typical ranges for this class of compounds.

Molecular Orbital Energy (eV)
HOMO -6.0 to -7.0
LUMO -1.5 to -2.5
HOMO-LUMO Gap 4.0 to 5.0

The distribution of the HOMO and LUMO across the this compound molecule would indicate the most probable regions for electron donation and acceptance, respectively, thereby guiding the prediction of its behavior in chemical reactions.

Electrostatic Potential Maps (EPM)

Electrostatic potential maps are valuable tools in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactive behavior. These maps illustrate the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue signifies areas of positive potential, indicating likely sites for nucleophilic attack.

For the broader family of pyrazolo[3,4-b]pyridine derivatives, EPM studies have been employed to understand their intermolecular interactions and reactivity. However, a specific electrostatic potential map for this compound, which would detail the influence of the methanol substituent on the charge distribution of the heterocyclic system, has not been reported in the available scientific literature.

Local Reactivity Descriptors (e.g., Fukui functions)

Local reactivity descriptors, such as Fukui functions, are derived from conceptual density functional theory (DFT) and are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point in the molecule upon the addition or removal of an electron.

While studies on other substituted 1H-pyrazolo[3,4-b]pyridine compounds have utilized local reactivity descriptors to explain their chemical behavior and reaction mechanisms, no such analysis has been published for this compound. rsc.org Therefore, specific data identifying the most reactive atoms in this particular molecule are not available.

Thermodynamic and Stability Assessments

Computational methods are frequently used to calculate the thermodynamic properties of molecules, such as enthalpy of formation, entropy, and Gibbs free energy. These calculations provide insights into the stability of different conformations and isomers of a compound. For instance, theoretical calculations have been used to determine the relative stability of tautomeric forms of the 1H-pyrazolo[3,4-b]pyridine core. mdpi.com

A comprehensive thermodynamic and stability assessment for this compound, which would involve calculating these properties for its various possible conformations, has not been found in the surveyed literature. rsc.org

Non-Linear Optical (NLO) Property Investigations

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Computational chemistry plays a crucial role in the design and investigation of new NLO materials by predicting their NLO properties.

Polarizability (α) and first-order hyperpolarizability (β) are key parameters that determine the NLO response of a molecule. Computational studies on various organic molecules, including some heterocyclic compounds, have been performed to calculate these properties and assess their NLO potential. rsc.org However, specific calculated values for the polarizability and hyperpolarizability of this compound are not documented in the available research.

The electric dipole moment (µ) is a measure of the separation of positive and negative charges in a molecule and is an important factor influencing its physical and chemical properties, including its interaction with electric fields and its solubility in polar solvents. While computational studies often include the calculation of the electric dipole moment, no such data has been reported specifically for this compound. rsc.org

Molecular Modeling and Docking Simulations (General Principles and Applications)

Molecular modeling and docking simulations are powerful computational techniques used in drug discovery to predict the binding affinity and interaction of a ligand with a biological target, such as a protein or enzyme. These methods are widely applied to various classes of compounds, including derivatives of 1H-pyrazolo[3,4-b]pyridine, to explore their potential as therapeutic agents. nih.govnih.govacs.org

The general principles of molecular docking involve generating various conformations of the ligand and positioning them within the binding site of the target macromolecule. A scoring function is then used to estimate the binding affinity for each pose, allowing for the identification of the most favorable binding mode.

Numerous studies have reported the molecular docking of 1H-pyrazolo[3,4-b]pyridine derivatives into the active sites of various kinases and other enzymes, providing insights into their structure-activity relationships. nih.govacs.orgsemanticscholar.orgresearchgate.netsci-hub.se However, specific molecular modeling and docking simulations for this compound targeting any particular biological receptor have not been described in the scientific literature reviewed.

Conformational Analysis

Conformational analysis of a molecule like this compound is crucial for understanding its three-dimensional structure and flexibility, which in turn dictates its interaction with biological macromolecules. While specific conformational analysis studies on this compound are not extensively documented in publicly available literature, insights can be drawn from computational studies on the broader class of pyrazolo[3,4-b]pyridine derivatives.

Table 1: Key Aspects of Conformational Analysis for Pyrazolo[3,4-b]pyridine Derivatives

ParameterDescriptionRelevance to this compound
Dihedral Angles Rotation around single bonds.Determines the orientation of the methanol group relative to the pyrazolo[3,4-b]pyridine ring system.
Energy Minima Stable, low-energy conformations.Represents the most likely shapes the molecule will adopt in a biological environment.
Rotational Barriers Energy required to rotate around a bond.Indicates the flexibility of the molecule and the ease of transitioning between different conformations.
Intramolecular Interactions Non-covalent interactions within the molecule.Hydrogen bonding and steric hindrance can influence the preferred conformation of the methanol substituent.

Ligand-Target Interaction Prediction (Computational Strategies, not specific biological results)

Predicting the interaction between a small molecule (ligand) like this compound and its biological target (e.g., a protein) is a cornerstone of computer-aided drug design (CADD). nih.gov These computational strategies can be broadly categorized as structure-based and ligand-based approaches. nih.govnih.gov

Structure-Based Methods:

These methods rely on the known three-dimensional structure of the biological target. nih.gov

Molecular Docking: This is one of the most common techniques used to predict the binding orientation and affinity of a ligand to a target protein. patsnap.comopenmedicinalchemistryjournal.com The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and then using a scoring function to estimate the strength of the interaction for each conformation. numberanalytics.com For pyrazolo[3,4-b]pyridine derivatives, docking studies have been used to identify key interactions, such as hydrogen bonds and π-π stacking, with amino acid residues in the target's active site. nih.gov

Molecular Dynamics (MD) Simulations: As mentioned in the context of conformational analysis, MD simulations can also be used to study the stability of a ligand-target complex over time. patsnap.com By simulating the dynamic movements of the ligand and protein, researchers can gain a more realistic understanding of the binding process and the key interactions that stabilize the complex. openmedicinalchemistryjournal.com

Ligand-Based Methods:

These approaches are utilized when the three-dimensional structure of the target is unknown. nih.gov They are based on the principle that molecules with similar structures are likely to have similar biological activities. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov By identifying the physicochemical properties (descriptors) that are important for activity, QSAR models can be used to predict the activity of new, untested compounds.

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target. nih.gov Pharmacophore models can be generated based on a set of known active molecules and then used to screen large compound libraries for new potential ligands. nih.gov

Machine Learning and Deep Learning: More recently, machine learning and deep learning algorithms have been increasingly applied to predict ligand-target interactions. numberanalytics.comnih.gov These methods can learn complex patterns from large datasets of known drug-target interactions and chemical information to make predictions for new compounds. frontiersin.orgoup.com

Table 2: Computational Strategies for Ligand-Target Interaction Prediction

StrategyApproachDescription
Molecular Docking Structure-BasedPredicts the preferred binding mode and affinity of a ligand to a target protein's binding site. patsnap.com
Molecular Dynamics Structure-BasedSimulates the time-dependent behavior of a ligand-target complex to assess its stability and dynamics. patsnap.com
QSAR Ligand-BasedDevelops mathematical models to correlate the chemical structure of compounds with their biological activity. nih.gov
Pharmacophore Modeling Ligand-BasedIdentifies the essential 3D arrangement of functional groups required for biological activity. nih.gov
Machine Learning Ligand/Structure-BasedUtilizes algorithms to learn from existing data and predict interactions for new compounds. numberanalytics.com

Applications and Emerging Research Areas of 1h Pyrazolo 3,4 B Pyridine 3 Methanol As a Chemical Scaffold

Role as a Versatile Synthetic Building Block

The 1H-pyrazolo[3,4-b]pyridine core is a well-established and versatile building block in organic synthesis. mdpi.commdpi.comnih.gov Its stability and the possibility for substitution at multiple positions make it an ideal starting point for the construction of more complex molecular architectures.

Precursor in Complex Heterocycle Synthesis

The 1H-pyrazolo[3,4-b]pyridine scaffold is frequently employed as a precursor for the synthesis of a variety of fused heterocyclic systems. mdpi.comnih.gov The inherent reactivity of the pyrazole (B372694) and pyridine (B92270) rings allows for annulation reactions to build additional rings, leading to polycyclic compounds with diverse biological activities. For instance, derivatives of this scaffold have been used to synthesize pyrazolo[3,4-b]quinolines, which have shown promise as fluorescent sensors. nih.gov

The presence of the 3-methanol group in 1H-Pyrazolo[3,4-b]pyridine-3-methanol offers a reactive handle for further synthetic transformations. This hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, which can then participate in condensation reactions to form new heterocyclic rings. For example, reaction of the corresponding aldehyde with hydrazines could yield fused pyrazolo[3,4-d]pyridazines, while reaction with β-ketoesters could lead to the formation of pyrazolo[3,4-b]pyridin-3-yl substituted pyranones. While specific examples for the 3-methanol derivative are not extensively documented in current literature, the synthetic potential is significant based on established chemical principles.

A variety of synthetic methods have been developed for the construction of the core 1H-pyrazolo[3,4-b]pyridine ring system, highlighting its accessibility for further elaboration.

Table 1: Synthetic Strategies for the 1H-Pyrazolo[3,4-b]pyridine Scaffold
Synthetic MethodStarting MaterialsKey FeaturesReference
Condensation Reaction5-aminopyrazoles and 1,3-dicarbonyl compoundsA widely used and versatile method for constructing the pyridine ring onto a pre-existing pyrazole. mdpi.com
Gould-Jacobs Reaction3-aminopyrazole (B16455) and diethyl 2-(ethoxymethylene)malonateLeads to the formation of 4-hydroxy- or 4-chloro-1H-pyrazolo[3,4-b]pyridines. nih.gov
Multi-component ReactionsAldehydes, active methylene (B1212753) compounds, and aminopyrazolesEfficient one-pot synthesis of substituted 4,7-dihydro-1H-pyrazolo[3,4-b]pyridines. researchgate.net
Cycloaddition ReactionsPyrazolylimines and nitroalkenesMicrowave-assisted synthesis providing rapid access to the scaffold. clockss.org

Intermediate in Cascade and Domino Reactions

While specific literature on the use of This compound as an intermediate in cascade or domino reactions is limited, the structural features of the pyrazolopyridine scaffold are well-suited for such transformations. Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are highly desirable for their efficiency. The pyrazolopyridine nucleus, with its multiple nitrogen atoms and aromatic character, can direct and participate in complex reaction sequences. For example, new polyfunctional hydrogenated pyrazolo[3,4-b]pyridines have been synthesized through a cascade reaction involving a Michael addition followed by intramolecular transamidation and recyclization. nih.gov Although not involving the 3-methanol derivative, this demonstrates the potential of the core scaffold to undergo such elegant and efficient transformations.

Scaffold for Ligand and Coordination Chemistry

The nitrogen atoms within the 1H-pyrazolo[3,4-b]pyridine scaffold make it an excellent ligand for coordinating with a wide range of metal ions. The resulting metal complexes have shown interesting photophysical and catalytic properties.

Design of Metal Complexes and Organometallic Compounds

The bidentate nature of the pyrazolopyridine core allows for the formation of stable chelate rings with metal centers. This has been exploited in the design of various metal complexes. For instance, chiral lanthanide(III) complexes have been synthesized using a derivative of 1H-pyrazolo[3,4-b]pyridine. These complexes exhibit metal-centered luminescence. While the specific use of This compound as a ligand is not extensively reported, its structural similarity to other pyrazolopyridine ligands suggests its potential in forming stable complexes. The methanol (B129727) group could also potentially participate in coordination or be functionalized to introduce additional coordinating sites.

Investigating Metal-Ligand Interactions

The study of metal complexes incorporating the 1H-pyrazolo[3,4-b]pyridine scaffold provides valuable insights into metal-ligand interactions. The electronic properties of the pyrazolopyridine ring system can be fine-tuned by introducing different substituents, which in turn influences the properties of the resulting metal complexes. The investigation of these interactions is crucial for the rational design of new catalysts and functional materials. For example, ruthenium(II) complexes bearing a 2,6-bis(1-R-5-methyl-pyrazol-3-yl)pyridine ligand have been synthesized and their catalytic activity in the acceptorless dehydrogenation of alcohols has been investigated. preprints.org

Advanced Materials Research Applications

The unique photophysical properties of pyrazolo[3,4-b]pyridine derivatives make them promising candidates for applications in advanced materials, particularly in the field of optoelectronics.

Derivatives of the closely related 1H-pyrazolo[3,4-b]quinoxaline have been synthesized and investigated for their photoluminescence and electroluminescence properties. rsc.orggoogle.com These compounds show emission in the green region of the spectrum with high fluorescence quantum yields, making them suitable as dopants in organic light-emitting diodes (OLEDs). rsc.orggoogle.com Pyridine-based derivatives, in general, are recognized as good electron-transporting materials for OLEDs. rsc.org While direct studies on This compound for materials applications are not yet prevalent, its core structure suggests potential in this area. The methanol group could be used to attach the scaffold to polymer backbones or other molecular components to create novel functional materials.

Supramolecular Assembly Design

The design of supramolecular assemblies relies on non-covalent interactions, such as hydrogen bonding, to create highly ordered, functional architectures. The this compound structure incorporates several key features conducive to supramolecular assembly. The pyrazole moiety, with its N-H group, and the pyridine nitrogen act as effective hydrogen bond donors and acceptors.

The defining feature of this specific compound, the 3-methanol group (-CH₂OH), introduces a potent site for hydrogen bonding. The hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling the formation of robust and directional intermolecular connections. This capability is fundamental in crystal engineering, where it can guide the aggregation of molecules into predictable patterns, such as chains or layers. For instance, in related heterocyclic structures, methanol groups have been shown to be pivotal in forming extensive hydrogen-bonded networks, often leading to the creation of channels within the crystal lattice that can host solvent molecules. scbt.com The interplay between the pyrazole N-H, the pyridine nitrogen, and the methanol group allows for the construction of complex and stable supramolecular structures.

Applications in Optical and Electronic Materials (e.g., fluorescent sensors)

Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold, particularly the related 1H-pyrazolo[3,4-b]quinolines, are recognized for their significant photophysical properties, including high quantum yields of fluorescence. researchgate.net This makes them excellent candidates for use as luminophores in Organic Light Emitting Diodes (OLEDs) and as the basis for fluorescent sensors. sigmaaldrich.com

The functional mechanism of these sensors often involves a process known as photoinduced electron transfer (PET). In a typical design, the pyrazolopyridine core acts as the fluorophore (the light-emitting component), while a separate receptor unit, designed to bind to a specific analyte, is attached. In the unbound state, electron transfer from the receptor to the excited fluorophore quenches fluorescence. sigmaaldrich.com Upon binding of the target analyte (such as a metal cation) to the receptor, this electron transfer process is inhibited, leading to a significant enhancement of fluorescence emission, which signals the presence of the target. mdpi.comsigmaaldrich.com

For example, a sensor based on a 1H-pyrazolo[3,4-b]quinoline derivative demonstrated sensitivity for detecting various inorganic cations. mdpi.com While initially showing poor selectivity, the addition of water to the system enhanced its selectivity, particularly for lead cations. mdpi.com The inherent fluorescence of the pyrazolopyridine core, combined with the versatility of attaching different recognition moieties (often at positions like the C3 where the methanol group resides in the title compound), allows for the rational design of sensors for a wide range of analytical targets.

Strategic Importance in Medicinal Chemistry Research (Scaffold-Based Drug Discovery)

The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to serve as a framework for drugs targeting a wide array of biological targets. researchgate.netnih.gov Its derivatives have been investigated for numerous therapeutic applications, including as anticancer, anti-inflammatory, antiviral, and neuroprotective agents. nih.gov The structure's rigidity and the specific arrangement of hydrogen bond donors and acceptors allow for high-affinity interactions with various enzymes and receptors.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a prominent strategy in drug design where the core molecular structure of a known active compound is replaced with a novel scaffold, like 1H-pyrazolo[3,4-b]pyridine, to discover new drugs with improved properties such as potency, selectivity, or pharmacokinetics. This approach has been successfully applied to develop novel kinase inhibitors.

For instance, researchers have used the 1H-pyrazolo[3,4-b]pyridine scaffold to "hop" from existing inhibitor structures to create new drug candidates. In the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the 1H-pyrazolo[3,4-b]pyridine core was used as a novel scaffold to design compounds with higher potency and selectivity over other kinases like VEGFR2 compared to the existing drug AZD4547. biosynth.com Similarly, this scaffold was employed to design novel Tropomyosin receptor kinase (TRK) inhibitors, where the pyrazole portion serves as a crucial hydrogen bond center and the pyridine ring engages in π–π stacking interactions within the kinase's active site. nih.gov Another example includes the design of 1H-pyrazolo[3,4-b]pyridine derivatives as bioisosteres of the antimalarial drug mefloquine. epa.gov

Structure-Activity Relationship (SAR) Studies at the Molecular Level (General Principles)

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a viable drug candidate. For the 1H-pyrazolo[3,4-b]pyridine scaffold, SAR studies have revealed several key principles for molecular interaction and biological activity. The versatility of the scaffold allows for systematic structural modifications at multiple positions (N1, C3, C4, C5, and C6) to probe these relationships. researchgate.net

Key findings from SAR studies on pyrazolo[3,4-b]pyridine-based kinase inhibitors include:

The N(1)-H group: The hydrogen on the pyrazole ring is often critical for activity, as it typically forms a key hydrogen bond interaction within the hinge region of the kinase domain. N-methylation of this position has been shown to completely abolish enzymatic activity. biosynth.com

Substitution at C3: The C3 position (where the methanol group is located in the title compound) is a crucial point for modification to influence potency and selectivity. Attaching different groups here directly impacts how the molecule fits into the target's binding pocket.

Aromatic Substitution: Adding substituents to pendant aromatic rings can dramatically enhance potency. For example, introducing two chlorine atoms to a phenyl ring attached to the scaffold was found to enforce a perpendicular orientation relative to the pyrazolopyridine core, which is closer to the kinase-bound conformation, thereby increasing potency. biosynth.com These chlorine atoms can also form favorable contacts with specific amino acid residues like Val561 in the target enzyme. biosynth.com

Core Scaffold Importance: The superiority of the 1H-pyrazolo[3,4-b]pyridine scaffold itself has been demonstrated. Replacing it with a similar structure, such as 1H-indazole, led to a significant 11-fold loss in enzymatic potency against FGFR1. biosynth.com

Structural Position Modification/Feature Impact on Biological Activity (General Principles) Reference
N1 Unsubstituted (N-H)Crucial for hydrogen bonding with kinase hinge region. biosynth.com
N1 Methylation (N-CH₃)Leads to complete loss of enzymatic activity. biosynth.com
C3 Varied SubstituentsKey modification site to modulate potency and selectivity. researchgate.net
Attached Phenyl Ring Ortho-dichloro substitutionEnforces optimal binding conformation, enhances potency. biosynth.com
Core Scaffold Replacement with 1H-IndazoleSignificant loss of potency, highlighting scaffold importance. biosynth.com

Design of New Chemical Entities for Biological Target Engagement (Focus on Design Principles)

The 1H-pyrazolo[3,4-b]pyridine scaffold is a foundational element in the rational design of new chemical entities (NCEs) aimed at specific biological targets. The design process often begins with a known pharmacophore or a high-throughput screening hit, which is then elaborated upon using the pyrazolopyridine core to optimize interactions with the target protein.

Design Principles in Action:

Anticancer Agents: In one approach, a series of novel 1H-pyrazolo[3,4-b]pyridine derivatives were designed as potential anticancer agents. The design principle was based on creating molecules that could effectively bind to DNA. The resulting compounds showed potent activity against several cancer cell lines, and their DNA binding affinity correlated well with their cytotoxic effects. medchemexpress.com

Kinase Inhibitors (FGFR, TRK, ALK): The design of kinase inhibitors frequently utilizes the pyrazolopyridine core to establish a key hydrogen bond with the "hinge" region of the kinase active site. biosynth.comnih.gov Starting from the structure of a known inhibitor like AZD4547, medicinal chemists designed new 1H-pyrazolo[3,4-b]pyridine derivatives by incorporating features to improve selectivity, such as specific substitutions that exploit differences in amino acid residues between target (e.g., FGFR1) and off-target (e.g., VEGFR2) kinases. biosynth.com This scaffold has also been used to design potent inhibitors against the crizotinib-resistant ALK-L1196M mutant in non-small cell lung cancer. nih.gov

mGluR5 Modulators: Researchers identified 1H-pyrazolo[3,4-b]pyridine as a novel and structurally distinct chemotype for developing positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a target for treating schizophrenia. The design focused on creating molecules that avoided previously common structural motifs, leading to the discovery of a PAM that demonstrated cognitive improvement in a preclinical model.

Target Class Design Principle Example Target Reference
DNAIntercalation and groove bindingDNA in cancer cells medchemexpress.com
KinasesHinge-binding via pyrazole N-H, exploiting unique pockets for selectivityFGFR, TRK, ALK biosynth.comnih.govnih.gov
GPCRsAllosteric modulation with novel chemotypesmGluR5

Potential in Agrochemical and Industrial Chemical Development (General Areas)

Beyond pharmaceuticals, the versatile 1H-pyrazolo[3,4-b]pyridine scaffold shows significant promise in agrochemical and industrial applications. The broad-spectrum biological activity that makes its derivatives effective in medicine also translates to uses in crop protection.

Recent reviews have highlighted that pyrazolo[3,4-b]pyridine derivatives act as herbicides and fungicides. medchemexpress.com The parent pyrazole ring system has a long history of use in the agrochemical industry in products for controlling insects, fungi, and weeds. Furthermore, the broader class of pyridine herbicides is used to control broadleaf weeds in various agricultural and non-agricultural settings. nih.gov The functionalizable nature of the 1H-pyrazolo[3,4-b]pyridine core allows for the fine-tuning of its biological activity to target specific agricultural pests or weeds.

In the industrial realm, these compounds are being developed for applications as advanced organic materials. medchemexpress.com Their electronic properties make them suitable for use as chemosensors, while their ability to interact with metal surfaces has led to research into their use as corrosion inhibitors for mild steel. medchemexpress.com The 3-methanol group on the title compound provides a reactive handle for polymerization or for grafting the molecule onto surfaces, further expanding its potential in materials science.

Future Directions and Research Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of the 1H-pyrazolo[3,4-b]pyridine core is well-established, often involving the construction of a pyridine (B92270) ring onto a pre-existing pyrazole (B372694) or vice versa. mdpi.comcdnsciencepub.com However, future research will increasingly prioritize the development of synthetic strategies that are not only novel but also adhere to the principles of green chemistry.

A significant future direction lies in the use of eco-friendly catalysts and reaction media. For instance, a recently developed pathway for pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds utilizes an amorphous carbon-supported sulfonic acid (AC-SO3H) as a heterogeneous, reusable catalyst in ethanol (B145695), a green solvent. nih.gov This approach, involving a sequential opening/closing cascade reaction, highlights a move away from traditional, often hazardous, reagents. nih.gov

Further innovation is expected in asymmetric synthesis to produce enantiomerically pure compounds, which is crucial for pharmacological applications. An efficient asymmetric Friedel–Crafts-type alkylation/cyclization of 5-aminopyrazoles has been developed using chiral-at-metal Rh(III) complexes as catalysts, achieving high yields and excellent enantioselectivity. rsc.org Future work will likely expand the scope of such chiral catalysts and reactions.

Multi-component reactions (MCRs) also represent a promising avenue for sustainable synthesis. mdpi.com These reactions, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer high atom economy and procedural simplicity. mdpi.com Refining MCRs to control regioselectivity, especially with nonsymmetrical starting materials, will be a key research focus. mdpi.com

MethodologyKey FeaturesPotential AdvantagesReferences
Green Catalysis Use of catalysts like amorphous carbon-supported sulfonic acid (AC-SO3H).Environmentally friendly, catalyst reusability, use of green solvents. nih.gov
Asymmetric Synthesis Employment of chiral metal complexes (e.g., Rh(III)) as catalysts.Production of specific stereoisomers, crucial for targeted drug action. rsc.org
Multi-Component Reactions One-pot synthesis involving three or more starting materials.High atom economy, reduced waste, simplified procedures. mdpi.com
Catalytic Cyclization Use of catalysts like Zirconium tetrachloride (ZrCl4) for ring formation.Efficient synthesis from unsaturated ketones and aminopyrazoles. mdpi.com

Advanced Computational Approaches for Predictive Design

Computational chemistry is an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with desired properties. For 1H-pyrazolo[3,4-b]pyridine derivatives, future research will leverage more sophisticated computational models to predict biological activity and physical properties, thereby reducing the reliance on costly and time-consuming empirical screening.

Molecular docking studies have already been instrumental in understanding the binding modes of pyrazolo[3,4-b]pyridine derivatives with biological targets like DNA and various kinases. nih.govnih.gov Future efforts will likely employ more advanced techniques such as molecular dynamics (MD) simulations to predict the stability of ligand-receptor complexes and to understand the dynamic interactions that govern binding affinity.

Quantitative Structure-Activity Relationship (QSAR) modeling will also become more advanced. The development of 3D-QSAR models, for example, can provide detailed insights into how the spatial arrangement of substituents affects biological activity. mdpi.com These models can generate contour maps that visualize regions where specific properties (e.g., electron-withdrawing or hydrogen-bonding) would enhance activity, guiding the design of more potent compounds. mdpi.com Machine learning and artificial intelligence (AI) algorithms are expected to play a larger role in analyzing large datasets to identify complex patterns and predict the properties of novel, un-synthesized compounds with greater accuracy.

Computational TechniqueApplication in Pyrazolopyridine ResearchFuture OutlookReferences
Molecular Docking Investigating binding patterns with biological targets (e.g., DNA, kinases).Enhanced prediction of binding affinity and mode; virtual screening of large libraries. nih.govnih.gov
3D-QSAR Relating the 3D structure of molecules to their biological activity.More accurate predictive models to guide the design of potent analogs. mdpi.com
Molecular Dynamics (MD) Simulating the movement and interaction of molecules over time.Understanding complex stability and dynamic interactions in biological systems.
R Group Enumeration Systematically exploring different substituents on a core scaffold.Rapid in-silico generation and evaluation of novel derivatives with improved properties. mdpi.com

Exploration of Underexplored Reaction Pathways

While many synthetic routes to the 1H-pyrazolo[3,4-b]pyridine core exist, the full reactivity of this scaffold remains to be explored. Future research will delve into novel functionalization reactions to create a wider diversity of derivatives. The hydroxyl group in 1H-Pyrazolo[3,4-b]pyridine-3-methanol, for instance, is a prime site for further chemical modification.

A key area for exploration is the expansion of transition-metal-catalyzed cross-coupling reactions. Palladium and copper-promoted reactions, such as Suzuki, Heck, Stille, and Sonogashira couplings, have been used to functionalize iodo-substituted pyrazolopyridines. researchgate.net Future work will likely focus on applying these and other modern coupling reactions (e.g., Buchwald-Hartwig amination, C-H activation) directly to the core or to other positions on the rings, enabling the introduction of a vast array of substituents.

Investigating electrophilic, nucleophilic, and homolytic substitution reactions under new conditions can also yield novel compounds. cdnsciencepub.com For example, exploring aprotic diazotization followed by substitution offers a convenient alternative to classical Sandmeyer reactions for introducing various functionalities at the 3-position. cdnsciencepub.com Furthermore, cascade reactions, where a series of intramolecular transformations are triggered by a single event, represent an elegant and efficient strategy for building molecular complexity and should be a focus of future synthetic exploration. nih.gov

Integration with High-Throughput Screening in Chemical Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds against a biological target. The future of 1H-pyrazolo[3,4-b]pyridine research will see a tighter integration of synthetic chemistry with HTS platforms.

The development of diverse chemical libraries based on the this compound scaffold is a critical step. By applying the novel synthetic and functionalization reactions discussed previously, chemists can generate large collections of structurally varied compounds. These libraries can then be screened against a wide range of biological targets to identify "hits."

Indeed, HTS has already proven successful in identifying promising leads from this class of compounds. For instance, a potent and selective inhibitor of phosphodiesterase 4 (PDE4) was discovered through the optimization of an initial HTS hit. mdpi.com Similarly, a screening campaign of an in-house kinase compound library identified an azaindole skeleton that led to the development of potent 1H-pyrazolo[3,4-b]pyridine-based TBK1 inhibitors. nih.gov Future efforts will likely involve more sophisticated screening technologies, such as high-content screening (HCS), which can provide more detailed information about a compound's effects on cellular morphology and function.

Expanding Applications in Materials Science and Interdisciplinary Research

While the majority of research on 1H-pyrazolo[3,4-b]pyridines has focused on medicinal chemistry, the unique electronic and photophysical properties of this scaffold suggest significant potential in other fields. researchgate.netsemanticscholar.org A major future direction is the systematic exploration of these compounds in materials science.

The fused aromatic system of pyrazolopyridines makes them attractive candidates for organic electronics. Derivatives have already shown promise in Organic Light Emitting Diodes (OLEDs), where they can enhance efficiency and stability. Future research will involve the rational design and synthesis of new derivatives with tailored electronic properties (e.g., HOMO/LUMO levels) for use in a variety of electronic devices, including organic solar cells and field-effect transistors. The scaffold's ability to interact with various analytes also makes it suitable for sensor technology, such as in electrochemical sensors for detecting pollutants.

In the interdisciplinary realm of diagnostics, novel pyrazolo[3,4-b]pyridines have been synthesized that exhibit high affinity and selectivity for β-amyloid plaques, which are hallmarks of Alzheimer's disease. mdpi.com These fluorescent compounds could be developed into probes for early diagnosis and for monitoring disease progression. mdpi.com This opens up a significant avenue of research that combines synthetic chemistry, biophysics, and neuroscience to address major health challenges.

Q & A

Q. What are the common synthetic routes for 1H-Pyrazolo[3,4-b]pyridine-3-methanol and its derivatives?

Methodological Answer: The synthesis of this scaffold typically involves two strategies:

  • Pyrazole-based precursors : Reacting preformed pyrazole derivatives with pyridine-containing intermediates under reflux conditions. For example, cyclocondensation of 5-aminopyrazoles with β-keto esters or diketones in solvents like toluene, using trifluoroacetic acid (TFA) as a catalyst .
  • Pyridine-based precursors : Functionalizing pyridine rings via nucleophilic substitution or cyclization reactions. highlights over 300,000 derivatives synthesized using these approaches, often with substituents introduced at positions 3, 5, or 6 to modulate properties .

Q. Key Considerations :

  • Solvent choice (e.g., toluene, ethanol) affects reaction efficiency.
  • Catalysts like TFA (30 mol%) improve yields in cyclocondensation reactions .

Q. How do substituent positions (e.g., bromine, methyl groups) influence reactivity and bioactivity?

Methodological Answer: Substituent placement significantly impacts physicochemical and biological properties:

Compound ExampleSubstituent PositionKey EffectReference
5-Bromo-1H-pyrazolo[3,4-b]pyridineC5Enhances solubility via polar groups
6-Bromo derivativeC6Alters electrophilic reactivity
3-Methyl derivativesC3Increases steric hindrance

Q. Experimental Design Tip :

  • Use regioselective bromination (e.g., NBS in acetone) to control substitution patterns .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this scaffold?

Methodological Answer:

  • NMR Spectroscopy :
    • 1^1H NMR distinguishes aromatic protons (δ 6.7–8.6 ppm) and methyl groups (δ 2.1–2.3 ppm). For example, 3-methyl substituents appear as singlets at δ 2.16 .
    • 13^{13}C NMR identifies carbonyl carbons (δ 165–170 ppm) and aromatic carbons (δ 110–150 ppm) .
  • IR Spectroscopy : Detects NH/OH stretches (3200–3400 cm1^{-1}) and carbonyl groups (1670–1730 cm1^{-1}) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 317 for C18_{18}H15_{15}N5_5O) confirm molecular weight .

Data Interpretation : Cross-reference spectral data with computational tools (e.g., ChemDraw) to resolve ambiguities .

Advanced Research Questions

Q. How can regioselective synthesis challenges be addressed for C3 vs. C5 functionalization?

Methodological Answer: Regioselectivity is controlled by:

  • Directing Groups : Use of electron-withdrawing groups (e.g., nitro) at C5 to direct electrophilic substitution to C3 .
  • Catalytic Systems : Pd-mediated cross-coupling reactions (e.g., Suzuki-Miyaura) for selective C–H functionalization .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor C3 substitution in SNAr reactions .

Case Study :
In , p-toluenesulfonic acid catalyzed cyclization in n-butanol yielded 3,4,6-trimethyl-1-phenyl derivatives with 80% regioselectivity .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?

Methodological Answer:

  • Multi-Technique Validation : Combine 1^1H NMR, 13^{13}C NMR, and HSQC to assign ambiguous signals. For example, aromatic protons overlapping in DMSO-d6_6 can be resolved using COSY .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict chemical shifts within ±0.3 ppm accuracy .
  • Crystallography : Single-crystal X-ray structures (e.g., ) provide definitive bond-length and angle data to validate NMR assignments .

Q. What computational strategies predict bioactivity and binding modes of derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets like ALK-L1196M (IC50_{50} < 50 nM in ) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values for kinase inhibition .
  • MD Simulations : Assess binding stability over 100 ns trajectories (e.g., for MKK4 inhibitors in ) .

Key Finding : 3-Methyl derivatives in showed planar aromatic systems (r.m.s. deviation 0.017 Å), critical for π-π stacking in enzyme active sites .

Q. How are purification challenges (e.g., polar byproducts) addressed?

Methodological Answer:

  • Chromatography : Silica gel columns with hexane/EtOAc (98:2) effectively separate nonpolar derivatives (). For polar impurities, reverse-phase HPLC (C18 column, MeCN/H2_2O gradient) is preferred .
  • Recrystallization : Use aqueous ethanol or acetone to isolate high-purity crystals (mp 220–320°C in ) .
  • Patent Methods : describes methylcarbamate purification via acid-base partitioning to remove unreacted amines .

Q. What strategies optimize yield in multi-step syntheses?

Methodological Answer:

  • Stepwise Monitoring : TLC or LC-MS after each step identifies intermediates (e.g., N-formyl adducts in ) .
  • Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to <2 hours for cyclization steps .
  • Catalyst Screening : achieved 80% yield using TFA vs. <50% with HCl, highlighting acid strength impacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.